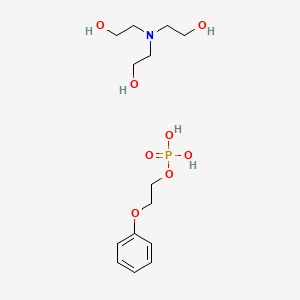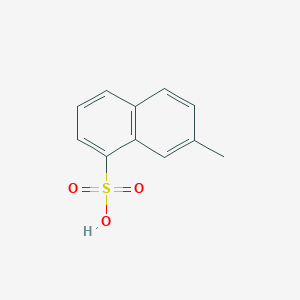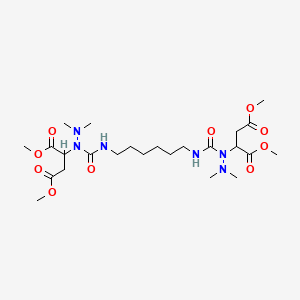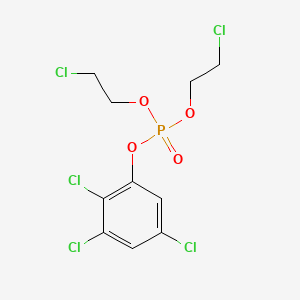
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester is a chemical compound with the molecular formula C10H11Cl5O4P. This compound is known for its unique structure, which includes both phosphoric acid and chlorinated phenyl groups. It is used in various industrial and scientific applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the introduction of 2,3,5-trichlorophenol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states.
Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenyl esters.
科学的研究の応用
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The chlorinated phenyl group plays a crucial role in its activity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- Phosphoric acid, bis(2-chloroethyl) 2,3-dichlorophenyl ester
- Phosphoric acid, bis(2-chloroethyl) 2,4,6-trichlorophenyl ester
- Phosphoric acid, bis(2-chloroethyl) 2,3-dibromophenyl ester
Uniqueness
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.
特性
CAS番号 |
5266-15-9 |
|---|---|
分子式 |
C10H10Cl5O4P |
分子量 |
402.4 g/mol |
IUPAC名 |
bis(2-chloroethyl) (2,3,5-trichlorophenyl) phosphate |
InChI |
InChI=1S/C10H10Cl5O4P/c11-1-3-17-20(16,18-4-2-12)19-9-6-7(13)5-8(14)10(9)15/h5-6H,1-4H2 |
InChIキー |
ZTMBVDRWGOKENW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OP(=O)(OCCCl)OCCCl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



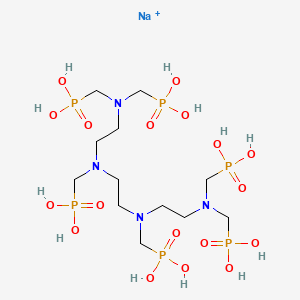
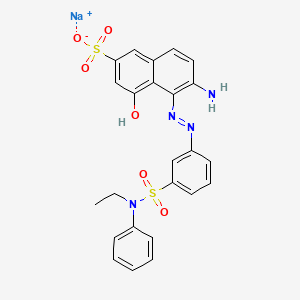

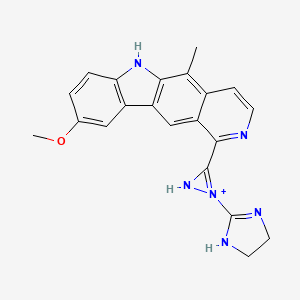
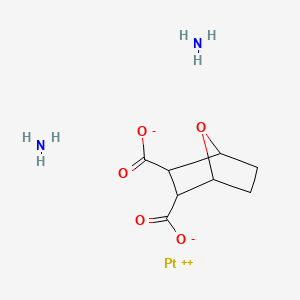
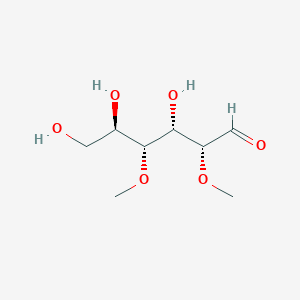

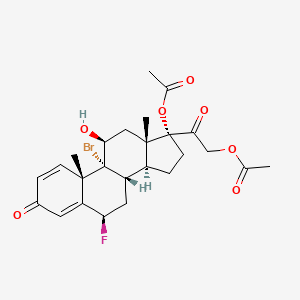
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
